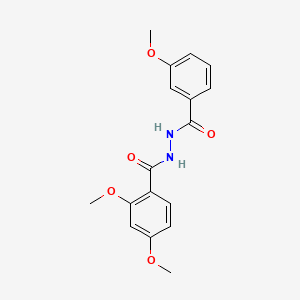
N-(4-isopropoxybenzyl)-4-methoxy-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-isopropoxybenzyl)-4-methoxy-3-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as INH1 and is a potent inhibitor of Rho GTPases, which are essential for the regulation of cell morphology, adhesion, and migration.
Mechanism of Action
N-(4-isopropoxybenzyl)-4-methoxy-3-nitrobenzamide inhibits the activity of Rho GTPases by binding to their catalytic domain. Rho GTPases are activated by guanine nucleotide exchange factors (GEFs) and inactivated by GTPase-activating proteins (GAPs). N-(4-isopropoxybenzyl)-4-methoxy-3-nitrobenzamide binds to the catalytic domain of Rho GTPases and prevents their activation by GEFs. This results in the inhibition of cell migration, invasion, and proliferation.
Biochemical and Physiological Effects:
N-(4-isopropoxybenzyl)-4-methoxy-3-nitrobenzamide has several biochemical and physiological effects. It inhibits the activity of Rho GTPases, which are essential for the regulation of cell morphology, adhesion, and migration. This results in the inhibition of cell migration, invasion, and proliferation. N-(4-isopropoxybenzyl)-4-methoxy-3-nitrobenzamide has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for antimicrobial therapy.
Advantages and Limitations for Lab Experiments
N-(4-isopropoxybenzyl)-4-methoxy-3-nitrobenzamide has several advantages for lab experiments. It is a potent inhibitor of Rho GTPases, making it a useful tool for studying the role of Rho GTPases in various cellular processes. It has also been shown to inhibit the migration and invasion of cancer cells, making it a potential candidate for cancer treatment. However, the synthesis method is complex and requires expertise in organic chemistry. The compound is also relatively expensive, which may limit its use in some lab experiments.
Future Directions
There are several future directions for the research on N-(4-isopropoxybenzyl)-4-methoxy-3-nitrobenzamide. One potential direction is the development of more efficient synthesis methods to reduce the cost and increase the availability of the compound. Another direction is the investigation of the compound's potential applications in cancer treatment and antimicrobial therapy. The compound's mechanism of action could also be further studied to gain a better understanding of its effects on cellular processes. Overall, N-(4-isopropoxybenzyl)-4-methoxy-3-nitrobenzamide has significant potential for scientific research and could lead to the development of new therapies for various diseases.
Synthesis Methods
The synthesis of N-(4-isopropoxybenzyl)-4-methoxy-3-nitrobenzamide is a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-methoxy-3-nitrobenzoic acid with thionyl chloride to form 4-methoxy-3-nitrobenzoyl chloride. This compound is then reacted with 4-isopropoxybenzylamine to form N-(4-isopropoxybenzyl)-4-methoxy-3-nitrobenzamide. The synthesis method is complex and requires expertise in organic chemistry.
Scientific Research Applications
N-(4-isopropoxybenzyl)-4-methoxy-3-nitrobenzamide has several potential applications in scientific research. It is a potent inhibitor of Rho GTPases, which are essential for the regulation of cell morphology, adhesion, and migration. Rho GTPases are involved in various cellular processes, including cell division, apoptosis, and cytoskeletal organization. N-(4-isopropoxybenzyl)-4-methoxy-3-nitrobenzamide has been shown to inhibit the migration and invasion of cancer cells, making it a potential candidate for cancer treatment. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for antimicrobial therapy.
properties
IUPAC Name |
4-methoxy-3-nitro-N-[(4-propan-2-yloxyphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-12(2)25-15-7-4-13(5-8-15)11-19-18(21)14-6-9-17(24-3)16(10-14)20(22)23/h4-10,12H,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPBEPFKAHSAFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5745903.png)
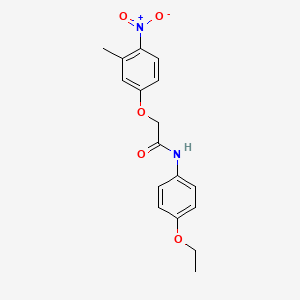
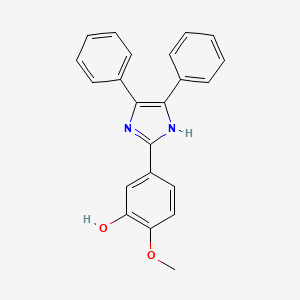
![N'-[(4-methoxy-3-nitrobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5745939.png)
![N'-[(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide](/img/structure/B5745947.png)
![N-(3-methoxyphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5745959.png)
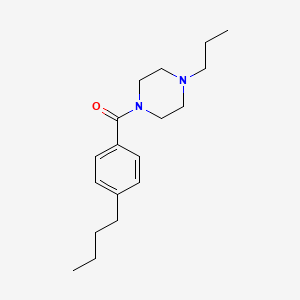
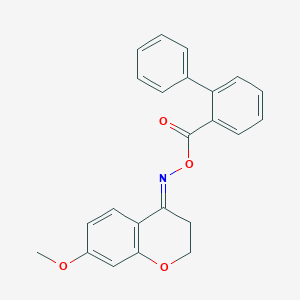

![4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine](/img/structure/B5745992.png)

![N-[2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5746008.png)

